molecular formula C6H7ClN2 B3020394 5-(Chloromethyl)pyridin-2-amine CAS No. 230617-81-9

5-(Chloromethyl)pyridin-2-amine

Cat. No.: B3020394
CAS No.: 230617-81-9
M. Wt: 142.59
InChI Key: OWWSKDLSOLPVCZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)pyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 5-position and an amino group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)pyridin-2-amine typically involves the chloromethylation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide, sodium thiolate, or primary amines under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Yield various substituted pyridin-2-amines.

    Oxidation Reactions: Produce pyridine-2-carboxylic acid or pyridine-2-aldehyde.

    Reduction Reactions: Result in 5-methylpyridin-2-amine.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological targets, leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    5-Methylpyridin-2-amine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-Aminopyridine: Lacks the substituent at the 5-position, resulting in different chemical reactivity and biological activity.

    5-Bromomethylpyridin-2-amine:

Uniqueness: 5-(Chloromethyl)pyridin-2-amine is unique due to the presence of both the chloromethyl and amino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(chloromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWSKDLSOLPVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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